21-Dehydrocortisol 21-Dehydrocortisol 21-dehydrocortisol is a C21-steroid that is cortisol in which the 21-hydroxy group has been oxidised to the corresponding aldehyde. It is a 21-oxo steroid, a 20-oxo steroid, a 3-oxo-Delta(4) steroid, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a C21-steroid, a steroid aldehyde and a tertiary alpha-hydroxy ketone. It derives from a progesterone. It derives from a hydride of a 5alpha-pregnane.
Brand Name: Vulcanchem
CAS No.: 14760-49-7
VCID: VC21340001
InChI: InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
SMILES: CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O
Molecular Formula: C21H30O6
Molecular Weight: 360.4 g/mol

21-Dehydrocortisol

CAS No.: 14760-49-7

Cat. No.: VC21340001

Molecular Formula: C21H30O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

21-Dehydrocortisol - 14760-49-7

CAS No. 14760-49-7
Molecular Formula C21H30O6
Molecular Weight 360.4 g/mol
IUPAC Name 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Standard InChI InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Standard InChI Key JIELFMXLFHFDRT-VWUMJDOOSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O
SMILES CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O
Canonical SMILES CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O

Chemical Structure and Identification

21-Dehydrocortisol (21-DF) is a C21-steroid that is structurally derived from cortisol in which the 21-hydroxy group has been oxidized to the corresponding aldehyde. It is classified as a 21-oxo steroid, a 20-oxo steroid, a 3-oxo-Delta(4) steroid, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a C21-steroid, a steroid aldehyde, and a tertiary alpha-hydroxy ketone . The compound is functionally related to progesterone and derived from a hydride of 5alpha-pregnane .

The molecular formula of 21-Dehydrocortisol is C21H28O5 with a molecular weight of 360.4 g/mol . It appears as an off-white to pale yellow solid . The compound is also known in its hydrated form as 21-Dehydrocortisol monohydrate (C21H30O6) with a molecular weight of 378.5 g/mol .

Physical and Chemical Properties

The physical and chemical properties of 21-Dehydrocortisol have been determined through both experimental and predictive methods. Table 1 presents these properties.

Table 1: Physical and Chemical Properties of 21-Dehydrocortisol

PropertyValueSource
Melting point154-156°CExperimental
Boiling point536.1±50.0 °CPredicted
Density1.28±0.1 g/cm³Predicted
Recommended storage temperature-20°C (Freezer)Experimental
pKa11.94±0.70Predicted
AppearanceOff-white to pale yellow solidExperimental

The compound requires careful storage conditions to maintain stability, with freezer storage (-20°C) recommended for laboratory and research applications .

Nomenclature and Identifiers

Identifier TypeValue
CAS Number14760-49-7
PubChem CID225755
FDA UNIIXT2H26EPI2
IUPAC Name(11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-al
Pharmaceutical DesignationHydrocortisone Impurity G (European Pharmacopoeia)
Alternative NamesCortisol-21-aldehyde, Hydrocortisone 21-Aldehyde Hydrate, NSC 15472, 11beta,17-dihydroxypregn-4-ene-3,20,21-trione

Its designation as "Hydrocortisone Impurity G" in the European Pharmacopoeia highlights its relevance in pharmaceutical quality control as a potential degradation product of hydrocortisone .

Biochemical Role and Metabolism

21-Dehydrocortisol has been studied for its role in steroid metabolism, particularly as a possible intermediate in the biotransformation of cortisol (F) to cortoic acids (21-carboxy analogues of the cortols and cortolones) . Research has provided valuable insights into its metabolic pathways and biological significance.

In metabolism studies, 21-DF labeled with tritium (³H) or carbon-14 (¹⁴C) was administered intravenously to normal subjects and ill patients, simultaneously with cortisol tracers labeled with the other isotope . The urinary recovery of radioactivity from 21-DF was found to be 66-80% of that from cortisol, with 15-19% of the ³H from 21-DF appearing in body water .

Research Findings on Metabolic Transformation

Detailed investigations into the metabolic fate of 21-DF have revealed that its transformation to cortoic acids is relatively minor (2-6%), approximately one-third the rate of cortisol transformation to these compounds . To better understand its role as a potential precursor in various metabolic pathways, researchers measured isotope ratios (isotope from 21-DF/isotope from cortisol) of various urinary metabolites .

MetaboliteEnrichment RatioInterpretation
Cortol3.1-6.9Significantly enriched
Cortolone2.6-3.8Moderately enriched
Cortolic acid2.8Moderately enriched
β-cortolic acid7.2Highly enriched
Cortolonic acid~1.0Not enriched
β-cortolonic acid~1.0Not enriched

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